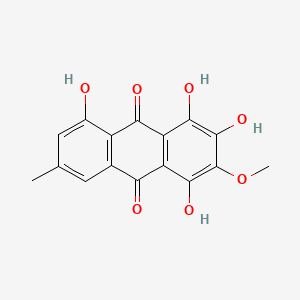
Dermocybin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dermocybin can be synthesized through the extraction of fungal material, particularly from species like Cortinarius sanguineus . The extraction process typically involves the use of solvents such as methanol to isolate the pigment from the fungal tissues . The detailed synthetic routes and reaction conditions for industrial production are not extensively documented, but the extraction from natural sources remains a primary method .
Industrial Production Methods
Industrial production of this compound involves cultivating the fungi under controlled conditions to maximize pigment yield. The harvested fungal material is then subjected to solvent extraction, followed by purification processes such as high-performance liquid chromatography (HPLC) to isolate pure this compound .
Chemical Reactions Analysis
Types of Reactions
Dermocybin undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions
Reduction: Reduction reactions of this compound are less documented but can involve reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the hydroxyl groups of this compound, often using reagents like acetic anhydride.
Major Products Formed
The major products formed from these reactions include various oxidized and conjugated forms of this compound, such as glucuronides and sulfates .
Scientific Research Applications
Dermocybin has been explored for its applications in several scientific fields:
Mechanism of Action
Dermocybin exerts its effects primarily through photodynamic mechanisms. Upon exposure to light, this compound produces singlet oxygen, a reactive oxygen species that can cause cellular damage . This phototoxic effect is utilized in antimicrobial photodynamic therapy, where this compound targets microbial cells and disrupts their function .
Comparison with Similar Compounds
Similar Compounds
Dermorubin: A closely related compound with similar photobiological activities but different metabolic pathways.
Uniqueness of Dermocybin
This compound is unique due to its specific phototoxic effects and its ability to produce singlet oxygen upon light exposure . Unlike dermorubin, this compound undergoes extensive metabolism in human liver enzymes, making it a distinct compound in terms of its biological interactions .
Properties
CAS No. |
7229-69-8 |
|---|---|
Molecular Formula |
C16H12O7 |
Molecular Weight |
316.26 g/mol |
IUPAC Name |
1,3,4,5-tetrahydroxy-2-methoxy-7-methylanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O7/c1-5-3-6-8(7(17)4-5)12(19)10-9(11(6)18)14(21)16(23-2)15(22)13(10)20/h3-4,17,20-22H,1-2H3 |
InChI Key |
WZDHOIZUFUBGHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


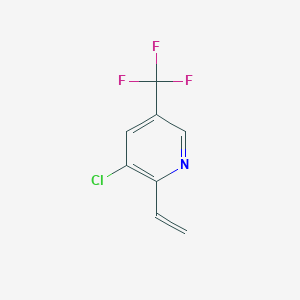
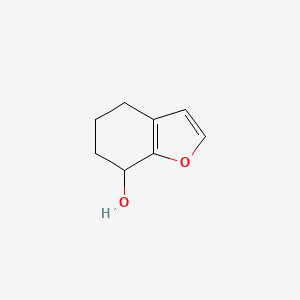
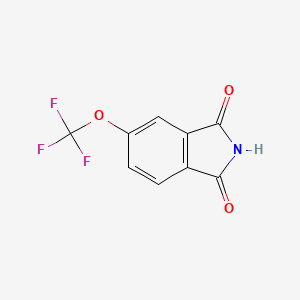
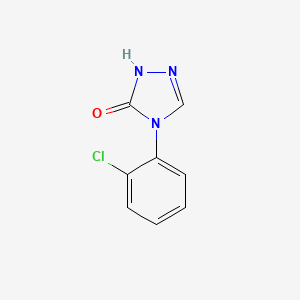
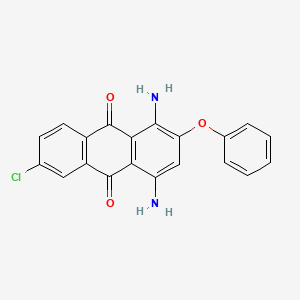
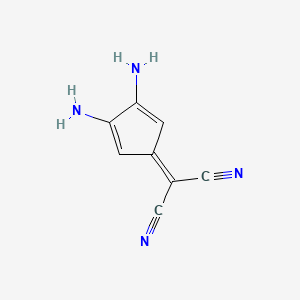
![1'-Benzyl-4-fluorospiro[indoline-3,4'-piperidine]](/img/structure/B13127958.png)

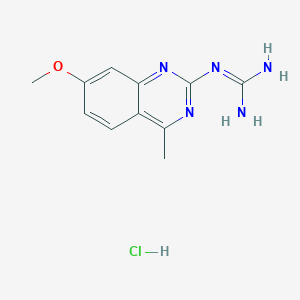
![Methyl2-chloroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13127980.png)
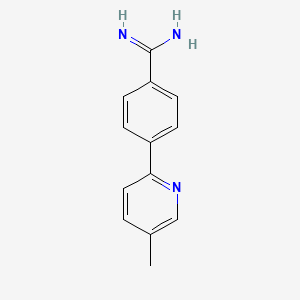
![Pyrimido[5,4-h]quinazoline-5,6-dione](/img/structure/B13127984.png)


